6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

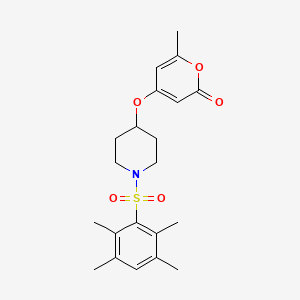

The compound 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a heterocyclic organic molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy group at position 2. The piperidine ring is further functionalized with a 2,3,5,6-tetramethylphenylsulfonyl moiety, which contributes to its distinct electronic and steric properties.

Properties

IUPAC Name |

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S/c1-13-10-14(2)17(5)21(16(13)4)28(24,25)22-8-6-18(7-9-22)27-19-11-15(3)26-20(23)12-19/h10-12,18H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRCDLJKBDYWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The 2,3,5,6-tetramethylphenylsulfonyl group in the target compound distinguishes it from analogues with simpler aryl-sulfonyl substituents. For instance:

- 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) (): Contains a 4-fluorophenylsulfonyl group. However, the tetramethylphenyl group in the target compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (BF90390) (): Features a phenylsulfanyl (thioether) group instead of a sulfonyl. The sulfonyl group (SO₂) in the target compound is a stronger electron-withdrawing group, likely enhancing stability and resistance to oxidative metabolism compared to sulfanyl derivatives .

Piperidine vs. Azetidine Rings

The compound 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one () replaces the piperidine ring with a smaller azetidine (4-membered ring). Azetidine introduces ring strain, which may alter conformational flexibility and binding kinetics. Piperidine derivatives generally exhibit better synthetic accessibility and lower strain, favoring scalability .

Pyran-2-one Derivatives with Varied Substituents

The pyran-2-one core is shared with other compounds, but substituents modulate activity:

- 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (): Contains a styryl group and methoxy substituent. In contrast, the target compound’s methyl group at position 6 and bulky sulfonyl-piperidine substituent may reduce ring reactivity but enhance steric hindrance .

Q & A

Q. How can synthetic byproducts or impurities be characterized and mitigated?

- Answer :

- HPLC-MS : Monitor reaction progress and identify impurities via retention time/MS fragmentation.

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to purify crystalline products.

- Column chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.